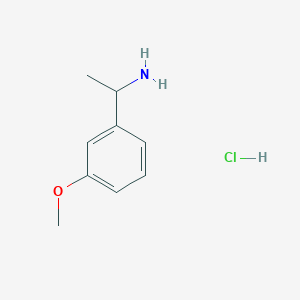

1-(3-Methoxyphenyl)ethylamine hydrochloride

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMGDPJDHDVXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)ethylamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-methoxyphenyl nitroethane, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of 1-(3-Methoxyphenyl)ethylamine hydrochloride often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reduction of the nitro compound followed by acidification to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Secondary amines, alcohols

Substitution: Substituted phenethylamines

Scientific Research Applications

1.1. Synthesis of Pharmaceuticals

1-(3-Methoxyphenyl)ethylamine hydrochloride serves as a key intermediate in the synthesis of several pharmaceuticals, including those used for treating neurological disorders. Notably, it is involved in the synthesis of Rivastigmine, a drug used for Alzheimer's disease treatment. The compound's optical activity is crucial for the efficacy of these drugs, as enantiomers can exhibit different biological activities .

1.2. Biocatalytic Processes

Recent studies have explored biocatalytic methods for synthesizing 1-(3-Methoxyphenyl)ethylamine hydrochloride. For instance, an integrated reactor-crystallizer process has been developed that utilizes amine transaminases to catalyze the synthesis of this compound continuously. This method enhances yield and purity while reducing environmental impact .

2.1. Asymmetric Reductive Amination

The preparation of optically active 1-(3-Methoxyphenyl)ethylamine involves asymmetric reductive amination using meta-methoxy acetophenone and phenylethylamine in the presence of catalysts such as Raney-Ni and palladium on carbon (Pd/C). This method yields high optical purity (>99%) and is suitable for large-scale production due to its mild reaction conditions and straightforward post-treatment processes .

2.2. Catalytic Transfer Hydrogenation

Another method involves catalytic transfer hydrogenation utilizing ammonium formate or citric acid as hydrogen donors in conjunction with palladium catalysts. This approach also achieves high yields and optical purity, making it a viable option for industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or modulate the activity of endogenous neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- CAS No.: 62-31-7

- Molecular Formula: C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- Key Differences : Replaces the 3-methoxy group with 3,4-dihydroxy groups.

- Functional Impact : The hydroxyl groups increase hydrophilicity and enable dopamine’s role as a neurotransmitter, contrasting with the lipophilic methoxy group in 1-(3-methoxyphenyl)ethylamine. Dopamine HCl binds to dopamine receptors (D1–D5), whereas the methoxy derivative lacks direct receptor affinity due to reduced polarity .

1-(3-Chlorophenyl)-N-methylmethanamine Hydrochloride

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₈H₁₁Cl₂N

- Molecular Weight : 204.09 g/mol

- Key Differences : Substitutes the methoxy group with a chloro (-Cl) group and introduces an N-methyl group.

- The N-methylation reduces basicity compared to the primary amine in the target compound .

Piperazine and Cyclohexanol Derivatives

1-(3-Methoxyphenyl)piperazine Hydrochloride

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₁₁H₁₇ClN₂O

- Molecular Weight : 228.72 g/mol

- Key Differences : Incorporates a piperazine ring instead of an ethylamine chain.

- Functional Impact : The piperazine moiety increases basicity and enables interactions with serotonin (5-HT) receptors, making this compound relevant in neuropharmacology. The target compound’s simpler structure lacks such receptor specificity .

Tramadol Hydrochloride

- CAS No.: 27203-92-5

- Molecular Formula: C₁₆H₂₆ClNO₂

- Molecular Weight : 299.84 g/mol

- Key Differences: Features a cyclohexanol ring and dimethylaminomethyl group attached to the 3-methoxyphenyl group.

- Functional Impact: Tramadol acts as a µ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI). The additional cyclohexanol and dimethylamino groups confer dual analgesic mechanisms absent in the simpler phenethylamine structure .

Substituted Benzylamine and Naphthyl Derivatives

1-(1-Naphthyl)ethylamine Hydrochloride

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 207.70 g/mol

- Key Differences : Replaces the 3-methoxyphenyl group with a naphthyl system.

- This compound is used in chiral resolution studies, unlike the target compound’s research applications .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Activity : The 3-methoxy group in phenethylamines generally enhances lipid solubility, facilitating CNS penetration. However, its substitution position (meta vs. para) critically affects receptor binding. For example, Venlafaxine (para-methoxy) acts as an SNRI, while the meta-substituted target compound lacks this activity .

- Synthetic Utility : 1-(3-Methoxyphenyl)ethylamine HCl serves as a precursor in synthesizing complex analgesics like Tapentadol and Rivastigmine, where its ethylamine chain undergoes further functionalization .

- Structural-Activity Relationships (SAR) : Piperazine derivatives (e.g., 1-(3-methoxyphenyl)piperazine HCl) exhibit higher receptor affinity due to the cyclic amine’s conformational rigidity, whereas the target compound’s flexibility limits its direct therapeutic use .

Biological Activity

1-(3-Methoxyphenyl)ethylamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in various scientific fields due to its unique biological properties. This article delves into its synthesis, mechanism of action, biological activities, and relevant case studies, supported by diverse sources.

1-(3-Methoxyphenyl)ethylamine hydrochloride has the molecular formula and is characterized by a methoxy group on the benzene ring. The compound can be synthesized through several methods, including:

- Reduction of Nitro Compounds : Utilizing lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to convert 3-methoxyphenyl nitroethane to the corresponding amine.

- Hydrochloride Formation : The amine is then treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It can mimic or modulate the actions of endogenous neurotransmitters, influencing various physiological responses. The specific pathways and targets may vary depending on the context of use, but it is often linked to:

- Dopaminergic Systems : Potential modulation of dopamine receptors.

- Serotonergic Systems : Interaction with serotonin receptors, which may influence mood and behavior.

Biological Activities

1-(3-Methoxyphenyl)ethylamine hydrochloride exhibits several notable biological activities:

Antimicrobial Activity

While direct studies on 1-(3-Methoxyphenyl)ethylamine hydrochloride's antimicrobial effects are sparse, research on similar alkaloids provides insight into its potential. For example:

- Study Findings : Certain methoxy-substituted phenethylamines have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Strain |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Neuropharmacological Studies

Research has indicated that compounds similar to 1-(3-Methoxyphenyl)ethylamine hydrochloride can influence neuropharmacological pathways:

Q & A

What are the established synthetic routes for 1-(3-Methoxyphenyl)ethylamine hydrochloride, and what key reaction parameters influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves reductive amination of 3-methoxyacetophenone with ammonia or a primary amine, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

- Catalyst selection: Use of palladium-on-carbon (Pd/C) or sodium cyanoborohydride for selective reduction .

- Temperature control: Maintaining 0–5°C during imine formation to minimize side reactions.

- Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity (as per impurity thresholds in pharmaceutical analogs) .

Data Note: Yields vary (50–80%) depending on solvent polarity (e.g., methanol vs. THF) and stoichiometric ratios of reactants.

Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(3-Methoxyphenyl)ethylamine hydrochloride, and how are they applied?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 6.7–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.7–3.1 ppm (ethylamine chain) confirm structure .

- 13C NMR: Signals at 55–60 ppm (methoxy carbon) and 35–40 ppm (amine-bound carbons) validate functional groups.

- HPLC-MS:

How can researchers resolve discrepancies in reported biological activities of 1-(3-Methoxyphenyl)ethylamine hydrochloride across different studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in:

- Receptor binding assays: Use standardized protocols (e.g., radioligand displacement with [3H]-serotonin for 5-HT receptor studies) to minimize inter-lab variability.

- Metabolic interference: Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

- Data normalization: Express activity as % inhibition relative to positive controls (e.g., tramadol analogs) to account for assay sensitivity differences .

Case Study: Contradictory dopamine receptor affinities were resolved by controlling for intracellular calcium flux interference using FLIPR assays .

What methodological approaches are recommended for identifying and quantifying trace impurities in 1-(3-Methoxyphenyl)ethylamine hydrochloride batches?

Level: Advanced

Methodological Answer:

- Impurity Profiling:

- Quantification:

- Limit of detection (LOD): 0.05% w/w using USP Class 1 solvent systems .

Table 1: Common Impurities and Detection Methods

- Limit of detection (LOD): 0.05% w/w using USP Class 1 solvent systems .

| Impurity | Source | Detection Method |

|---|---|---|

| 3-Methoxyphenylacetone | Incomplete reduction | GC-MS (EI mode) |

| N-Acetylated byproduct | Side reaction | HPLC-UV (254 nm) |

| Dimerized species | Oxidative coupling | HRMS/MS |

What strategies are employed to investigate the metabolic pathways of 1-(3-Methoxyphenyl)ethylamine hydrochloride in preclinical models?

Level: Advanced

Methodological Answer:

- In vitro Models:

- Liver microsomes: Incubate with NADPH cofactor to identify Phase I metabolites (e.g., O-demethylation to 3-hydroxyphenyl derivatives) .

- CYP450 inhibition: Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) to map metabolic enzymes.

- In vivo Tracking:

- Stable isotope labeling: Administer deuterated analogs to trace urinary metabolites via UPLC-QTOF .

- Bile duct cannulation: Collect bile to detect glucuronide conjugates (common for aryl amines) .

Data Interpretation: Compare metabolite profiles with structurally related compounds (e.g., tramadol metabolites) to predict toxicity hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.